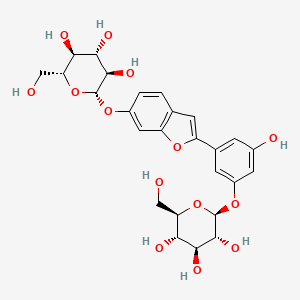
Mulberroside F
概要
説明
マルベリーサイドFは、モラシンM由来のジグリコシドフェノール化合物であり、ベンゾフラン誘導体です。 主に桑(Morus spp.)に見られ、メラニン合成を阻害することで抗酸化作用と美白作用を示すことが報告されています .
科学的研究の応用
Mulberroside F has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenolic compounds and their derivatives.
作用機序
マルベリーサイドFは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗酸化活性: スーパーオキシドラジカルを消去し、細胞を酸化ストレスから保護します.
抗炎症活性: この化合物は、さまざまな細胞タイプにおける炎症を軽減し、プロ炎症性サイトカインとケモカインの産生を阻害します.
類似化合物の比較
マルベリーサイドFは、桑に含まれる他の類似化合物と比較することができます。例えば、
マルベリーサイドA: 同様の抗酸化作用と抗炎症作用を示す、別のジグリコシドフェノール化合物です.
1-デオキシノジリマイシン(DNJ): 抗糖尿病作用で知られる化合物です.
フラボノイド: ルチンやケルセチンなどの化合物で、抗酸化作用と抗炎症作用を示します.
マルベリーサイドFは、美白、抗酸化、抗炎症作用を組み合わせた独自の特性を持つため、さまざまな分野で幅広い用途を持つ汎用性の高い化合物となっています。
生化学分析
Biochemical Properties
Mulberroside F interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit tyrosinase activity, which is crucial in melanin synthesis . The interaction between this compound and tyrosinase is a key factor in its whitening properties .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting melanin synthesis, thereby affecting cell signaling pathways and gene expression . It also exhibits antioxidant effects, which can influence cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Its binding to tyrosinase inhibits the enzyme, thereby reducing melanin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found that both the root and callus of mulberry are potential sources of this compound . The this compound content was positively correlated with the inhibitory effects on tyrosinase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase . By inhibiting this enzyme, this compound can reduce melanin production and exhibit its whitening effects .
準備方法
合成経路と反応条件
マルベリーサイドFは、桑の植物組織を培養することで、試験管内で合成することができます。この方法では、桑の組織を制御された条件下で培養し、化合物を連続的に生成します。 このプロセスには、マルベリーサイドFの潜在的な供給源であることが分かっている、根およびカルス培養の使用が含まれます .
工業生産方法
マルベリーサイドFの工業生産には、桑の根と葉からの化合物の抽出が含まれます。 抽出プロセスには、通常、溶媒抽出とそれに続く精製工程が含まれ、純粋な形態で化合物を単離します .
化学反応の分析
反応の種類
マルベリーサイドFは、以下を含むさまざまな化学反応を受けます。
酸化: マルベリーサイドFは、自動酸化に対する保護に関与する、スーパーオキシドスカベンジング活性を示します.
還元: この化合物は、特定の条件下で還元されて、さまざまな誘導体を生成することができます。
置換: マルベリーサイドFは、官能基が他の基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
マルベリーサイドFを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応は、通常、制御された温度とpH条件下で行われ、所望の結果が得られるようにします。
形成される主要な生成物
マルベリーサイドFの反応から形成される主要な生成物には、化合物の基本構造を保持していますが、さまざまな生物活性を持つ、さまざまな誘導体が含まれます。
科学研究の用途
マルベリーサイドFは、幅広い科学研究の用途があります。
化学: フェノール化合物とその誘導体の挙動を研究するためのモデル化合物として使用されます。
生物学: マルベリーサイドFは、抗炎症作用と抗酸化作用を示すことが示されており、生物学的研究における貴重な化合物となっています.
類似化合物との比較
Mulberroside F can be compared with other similar compounds found in mulberry plants, such as:
Mulberroside A: Another diglycosidic phenolic compound with similar antioxidant and anti-inflammatory properties.
1-Deoxynojirimycin (DNJ): A compound known for its anti-diabetic properties.
Flavonoids: Compounds like rutin and quercetin, which exhibit antioxidant and anti-inflammatory activities.
This compound stands out due to its unique combination of whitening, antioxidant, and anti-inflammatory properties, making it a versatile compound with various applications in different fields.
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMOTUXWPXDQDJ-PCIRLDFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193483-95-3 | |
| Record name | 3-[6-(beta-D-Glucopyranosyloxy)-2-benzofuranyl]-5-hydroxyphenyl beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Mulberroside F's anti-inflammatory effects in asthma?
A1: this compound has been shown to alleviate airway inflammation in a mouse model of asthma by inhibiting the activation of Th2 cells []. This leads to a reduction in the production of Th2-associated cytokines such as interleukin (IL)-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid []. Additionally, it mitigates the levels of pro-inflammatory cytokines and chemokines, including CCL11, in inflammatory human tracheal epithelial BEAS-2B cells [].
Q2: How does this compound impact melanin production?
A2: this compound exhibits skin-whitening properties by inhibiting tyrosinase, a key enzyme involved in melanin biosynthesis []. This inhibitory effect on tyrosinase activity was observed both in in vitro assays and in melan-a cells [].
Q3: What is the potential of this compound in cosmeceutical applications?
A3: this compound demonstrates potential as a cosmeceutical ingredient due to its tyrosinase inhibitory and antioxidant properties [, ]. Notably, in vitro cultures of mulberry, particularly the roots, have been identified as a potential source for sustainable production of this compound [].
Q4: Beyond its anti-inflammatory and skin-whitening effects, what other potential therapeutic benefits might this compound offer?
A4: While current research primarily focuses on its anti-inflammatory and skin-whitening properties, this compound's presence in Morus indica (Shahtoot), a plant with a long history of traditional medicinal uses, suggests it may possess a broader range of therapeutic benefits []. Further investigations are necessary to explore these possibilities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


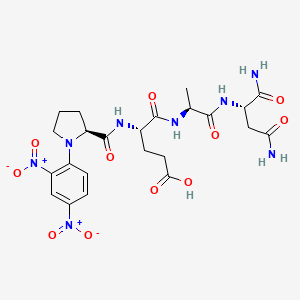

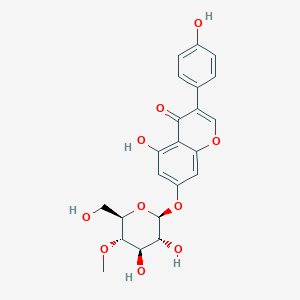
![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)
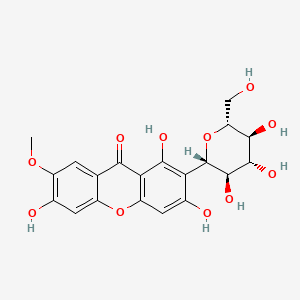
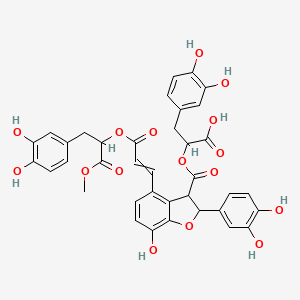

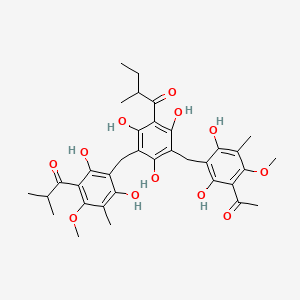
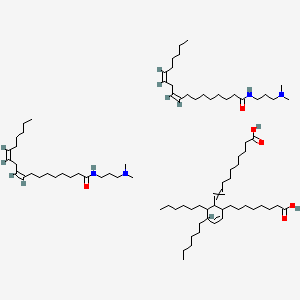
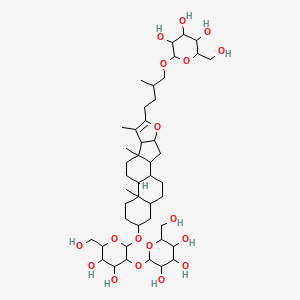
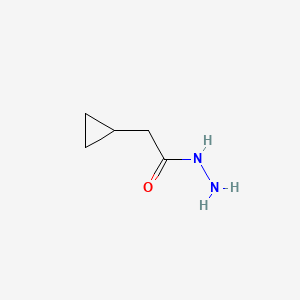
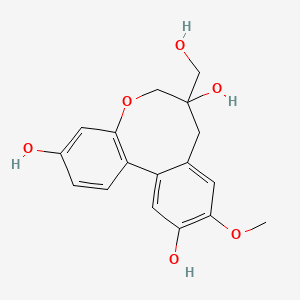
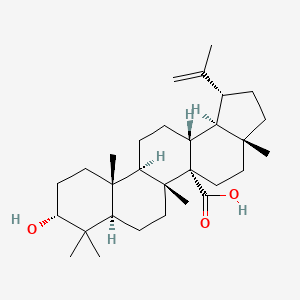
![lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B591328.png)
